molecular formula C18H39O3P B13762668 Bis(3,5,5-trimethylhexyl) hydrogen phosphite CAS No. 5391-94-6

Bis(3,5,5-trimethylhexyl) hydrogen phosphite

Cat. No.: B13762668
CAS No.: 5391-94-6
M. Wt: 334.5 g/mol
InChI Key: MFIIGQHYZVHQND-UHFFFAOYSA-N
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Description

Bis(3,5,5-trimethylhexyl) hydrogen phosphite is an organophosphorus compound characterized by two branched 3,5,5-trimethylhexyl groups attached to a phosphite core (HPO₃). The 3,5,5-trimethylhexyl substituent is highly branched, which likely enhances thermal stability and hydrolytic resistance compared to linear alkyl chains .

Properties

CAS No.

5391-94-6

Molecular Formula

C18H39O3P

Molecular Weight

334.5 g/mol

IUPAC Name

bis(3,5,5-trimethylhexyl) hydrogen phosphite

InChI

InChI=1S/C18H39O3P/c1-15(13-17(3,4)5)9-11-20-22(19)21-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3

InChI Key

MFIIGQHYZVHQND-UHFFFAOYSA-N

Canonical SMILES

CC(CCOP(O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Hydroformylation Process: Experimental Data

Parameter Details
Substrate Diisobutylene (mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene in 7:3)
Catalyst Rhodium dicarbonyl acetylacetonate (0.01 mmol)
Ligands Triphenylphosphine oxide and organic phosphine compounds (e.g., 2,4-di-tert-butylphenyl phosphine oxide)
Solvent Toluene
Gas mixture Carbon monoxide and hydrogen (1:1)
Pressure 3 MPa
Temperature 110°C
Reaction time 5 hours
Conversion rate Up to 96%
Yield of 3,5,5-trimethylhexanal Up to 91%

This method, described in patent CN114057558A, emphasizes the use of a stable catalytic system combining rhodium catalysts with phosphine oxide ligands to achieve high conversion and yield under relatively mild conditions.

Hydrogenation to Alcohol Intermediate

Following hydroformylation, the aldehyde is hydrogenated to the corresponding alcohol, which is a key intermediate for phosphite synthesis.

Parameter Details
Catalyst Cu/Cr/Ni catalyst
Temperature 180°C
Pressure 25 bar (approx. 18751.9 Torr)
Reaction time Variable, typically several hours
Yield >99.5% purity of 3,5,5-trimethylhexanol

This hydrogenation step is conducted in a fixed-bed reactor, ensuring high purity of the alcohol product, which is essential for subsequent phosphite formation.

Formation of Bis(3,5,5-trimethylhexyl) Hydrogen Phosphite

While specific detailed experimental protocols for the direct synthesis of this compound are limited in public literature, the general approach involves:

  • Reacting the 3,5,5-trimethylhexanol with phosphorus trihalides or related phosphorus reagents under inert atmosphere.

  • Controlling stoichiometry to favor the formation of the bis-substituted hydrogen phosphite.

  • Purifying the product by distillation or chromatography to achieve high purity.

This synthesis route is consistent with general organophosphite preparation methods documented in organophosphorus chemistry literature.

Comparative Analysis of Catalytic Systems

Catalyst System Advantages Limitations
Rhodium + Triphenylphosphine oxide + Organic phosphine High activity and selectivity; stable catalytic system; mild reaction conditions Cost of rhodium; sensitivity to catalyst poisoning
Cu/Cr/Ni catalyst for hydrogenation High purity alcohol product; robust under industrial conditions Requires high temperature and pressure; catalyst deactivation possible
Unmodified rhodium catalyst Simpler system; effective hydroformylation Lower selectivity; possible formation of by-products

Summary of Key Research Findings

  • The hydroformylation of diisobutylene using rhodium-based catalysts with phosphine oxide ligands is the most effective method for producing 3,5,5-trimethylhexanal with high yield and conversion.

  • Subsequent hydrogenation with Cu/Cr/Ni catalysts efficiently converts the aldehyde to the corresponding alcohol, a crucial intermediate for phosphite synthesis.

  • The formation of this compound likely proceeds via reaction of the alcohol intermediate with phosphorus reagents, although detailed protocols are less documented in open literature.

  • Catalytic systems and reaction conditions significantly influence yield, purity, and process scalability.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5,5-trimethylhexyl) hydrogen phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohol.

    Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.

    Water or Aqueous Solutions: For hydrolysis reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include alcohols and amines.

Major Products

    Phosphates: Formed from oxidation reactions.

    Phosphoric Acid and Alcohols: Resulting from hydrolysis.

    Substituted Phosphites: From substitution reactions.

Scientific Research Applications

Scientific Research Applications

1. Surfactant in Chemical Reactions

  • Role : It serves as a surfactant to improve the solubility of reactants and products in various chemical reactions.
  • Case Study : In studies involving organic synthesis, the compound has been shown to enhance reaction yields by facilitating better mixing of reactants .

2. Biological Research

  • Role : Used to study the effects of surfactants on cell membranes and protein interactions.
  • Findings : Research indicates that bis(3,5,5-trimethylhexyl) hydrogen phosphite can alter membrane fluidity and permeability, impacting cellular processes such as drug uptake and signaling pathways .

3. Drug Delivery Systems

  • Potential Use : Investigated for formulating stable emulsions and liposomes for targeted drug delivery.
  • Evidence : Studies have demonstrated that the compound can enhance the stability and bioavailability of poorly soluble drugs by forming micelles that encapsulate hydrophobic agents .

Industrial Applications

1. Production of Detergents and Emulsifiers

  • Usage : Employed in formulating detergents due to its surfactant properties.
  • Impact : Its ability to lower surface tension makes it effective in cleaning products and personal care formulations like shampoos and lotions .

2. Plasticizers in Polymer Chemistry

  • Function : Acts as a plasticizer in polymer formulations, improving flexibility and durability.
  • Application : Commonly used in the production of flexible PVC products and other elastomers .

Environmental Considerations

Research into the environmental impact of this compound has been limited; however, its biotransformation products have been studied. Findings suggest that the compound undergoes metabolic processes that may lead to the formation of less toxic derivatives. This is crucial for assessing human exposure risks associated with emerging compounds .

Table 1: Comparison of Applications

Application AreaRoleKey Findings
Chemical ReactionsSurfactantEnhances solubility and reaction yields
Biological ResearchMembrane interaction studiesAlters membrane fluidity affecting drug uptake
Drug Delivery SystemsFormulation of emulsionsIncreases stability and bioavailability
Industrial ProductsPlasticizerImproves flexibility in polymers

Table 2: Biotransformation Pathways

CompoundBiotransformation ProductPathway Description
This compoundHydroxylated derivativesHydroxylation observed in metabolic studies
Other Alkyl PhosphatesVarious monohydroxylated formsSimilar pathways observed in structurally related compounds

Mechanism of Action

The mechanism by which Bis(3,5,5-trimethylhexyl) hydrogen phosphite exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The phosphite group can donate electrons to neutralize free radicals, thereby protecting the material from oxidative damage. This mechanism is particularly important in the stabilization of polymers and plastics, where oxidative degradation can lead to material failure.

Comparison with Similar Compounds

Structural and Functional Analogues

Bis(2-ethylhexyl) Hydrogen Phosphite (CAS 3658-48-8)
  • Molecular Formula : C₁₆H₃₅O₃P
  • Molecular Weight : 306.42 g/mol
  • Applications : Used as an extreme-pressure additive in lubricants due to its ability to reduce friction and wear .
  • Key Properties: Moderate viscosity, sensitivity to hydrolysis, and compatibility with non-polar solvents.
  • Comparison : The shorter 2-ethylhexyl chains in this compound result in lower molecular weight and reduced steric hindrance compared to Bis(3,5,5-trimethylhexyl) hydrogen phosphite. This may lead to faster degradation under oxidative conditions .
Phenyl Bis(3,5,5-trimethylhexyl) Phosphate
  • Molecular Formula : C₂₄H₄₁O₄P
  • Applications : Flame retardant in polymer blends, leveraging its high thermal stability and efficiency in suppressing combustion .
  • Key Properties : Aromatic phenyl group enhances flame-retardant efficacy, while branched alkyl chains improve solubility in polymers.
  • Comparison : Unlike the phosphite derivative, this phosphate ester has a higher oxidation state (P=O vs. P–O in phosphites), making it less reactive but more hydrolytically stable .
Tris(2,4-di-tert-butylphenyl) Phosphite (CAS 31570-04-4)
  • Molecular Formula : C₃₃H₅₁O₃P
  • Molecular Weight : 526.71 g/mol
  • Applications : Antioxidant in plastics, protecting against thermal degradation .
  • Key Properties : High resistance to hydrolysis and low volatility due to bulky tert-butyl groups.
  • Comparison : The aromatic substitution in this compound contrasts with the aliphatic chains of this compound, resulting in different solubility profiles and application niches (e.g., plastics vs. lubricants) .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility Hydrolytic Stability
This compound* ~300 (estimated) ~0.90 (estimated) Non-polar solvents High (due to branching)
Bis(2-ethylhexyl) hydrogen phosphite Not reported 0.887 Organic solvents Moderate
Phenyl bis(3,5,5-trimethylhexyl) phosphate >230 (flash point) 0.972 Polymers, oils Very high

*Estimated based on structural analogs.

Application-Specific Performance

  • Lubricant Additives :

    • This compound’s branched chains likely improve load-bearing capacity and thermal stability compared to Bis(2-ethylhexyl) hydrogen phosphite .
    • Phosphites generally act as secondary antioxidants, neutralizing free radicals more effectively than phosphates but requiring careful handling due to hydrolysis risks .
  • Flame Retardants :

    • While phosphates like phenyl bis(3,5,5-trimethylhexyl) phosphate dominate this sector, phosphites may offer synergistic effects in combination with halogen-free retardants .

Biological Activity

Bis(3,5,5-trimethylhexyl) hydrogen phosphite (BTMHP) is an organophosphorus compound that has garnered attention due to its potential applications in various fields, including plasticizers and flame retardants. This article examines the biological activity of BTMHP, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

Chemical Structure and Properties

BTMHP is characterized by its unique structure, which includes a phosphite group bonded to two 3,5,5-trimethylhexyl moieties. This configuration contributes to its physical and chemical properties, influencing its biological interactions.

Toxicological Studies

Research indicates that BTMHP exhibits significant toxicity in various animal models. For instance:

  • Acute Toxicity : In studies involving Fischer 344/N rats and B6C3F1 mice, the acute oral LD50 values were determined to be approximately 2815 mg/kg for male mice and 3283 mg/kg for male rats. Symptoms observed included gastritis and epithelial ulceration at higher doses .
  • Chronic Toxicity : Long-term studies revealed that administration of BTMHP led to hepatocellular adenomas in male mice at doses of 100 mg/kg and higher. Additionally, non-neoplastic lesions such as hyperkeratosis of the forestomach were noted .

Metabolic Pathways

The metabolism of BTMHP has been investigated through in vitro studies using human liver microsomes. These studies identified hydroxylation as a primary biotransformation pathway, leading to various metabolites. The metabolic products formed were characterized by high-resolution mass spectrometry, indicating potential implications for human exposure and biomonitoring .

Case Study 1: In Vitro Biotransformation

A study conducted on the biotransformation of BTMHP demonstrated that hydroxylation reactions occurred at multiple positions within the molecule. The generated metabolites were stable and reproducible across different experimental replicates, suggesting consistent metabolic behavior .

Case Study 2: Human Exposure Assessment

Research assessing human exposure to newly identified plasticizers, including BTMHP, highlighted concerns regarding dermal absorption from consumer products such as handwipes. The study developed analytical methods to quantify exposure levels and assess potential health risks associated with dermal contact .

Data Table: Summary of Toxicological Findings

Study TypeOrganismDose (mg/kg)Observed Effects
Acute ToxicityFischer 344/N Rats3283Gastritis, Epithelial ulceration
Chronic ToxicityB6C3F1 Mice100Hepatocellular adenomas
BiotransformationHuman Liver MicrosomesN/AHydroxylation products identified

Discussion

The biological activity of BTMHP raises significant concerns regarding its safety profile. Its toxicity in animal models suggests that exposure could pose health risks to humans, particularly through dermal absorption from consumer products. Furthermore, the identification of metabolic pathways provides insight into how this compound may behave within biological systems.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/³¹P NMR to confirm esterification and absence of hydrolyzed phosphorous acid (δ¹H: 0.8–1.6 ppm for alkyl chains; δ³¹P: 3–5 ppm for phosphite esters).
  • FTIR : Peaks at 980–1050 cm⁻¹ (P–O–C stretching) and 1250–1300 cm⁻¹ (P=O, if oxidized).
  • GC-MS : Quantify residual solvents or degradation products (e.g., trimethylhexanol) with a DB-5 column and helium carrier gas .

How can researchers evaluate the compound’s efficacy as a lubricant additive or flame retardant?

Advanced Research Question

  • Lubricant Studies : Use a four-ball tribometer to measure wear scar diameter (ASTM D4172) under extreme pressure. Compare with commercial additives (e.g., zinc dialkyldithiophosphate) at 1–5 wt% concentrations.
  • Flame Retardancy : Conduct limiting oxygen index (LOI) tests (ASTM D2863) on polymer blends. Thermogravimetric analysis (TGA) identifies decomposition onset temperatures, while cone calorimetry quantifies heat release rates .

What experimental designs assess the compound’s stability under thermal and hydrolytic stress?

Advanced Research Question

  • Thermal Stability : TGA (10°C/min in N₂) to determine decomposition onset. Accelerated aging at 80–120°C monitors viscosity changes or acid value increases (ASTM D664).
  • Hydrolytic Stability : Reflux in aqueous ethanol (pH 3–10) for 24–72 hours. Track pH drift and quantify hydrolyzed phosphite via ³¹P NMR .

How do conflicting data on its environmental persistence arise, and how can they be resolved?

Advanced Research Question
Discrepancies in biodegradation studies (e.g., OECD 301B vs. 301F) may stem from microbial consortia variability or test conditions (aerobic/anaerobic). To resolve:

Standardize Conditions : Use identical inoculum sources and pH buffers.

Advanced Analytics : LC-MS/MS to track degradation intermediates (e.g., phosphonic acids).

Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201) .

What strategies optimize its performance in polymer blends without compromising mechanical properties?

Advanced Research Question

  • Compatibilization : Blend with polyolefins using maleic anhydride-grafted polyethylene (MAH-g-PE) to enhance dispersion.
  • Synergists : Combine with silica nanoparticles (1–3 wt%) to improve flame retardancy and tensile strength.
  • Rheology : Dynamic mechanical analysis (DMA) to assess glass transition (Tg) shifts and storage modulus .

How can researchers mitigate challenges in quantifying trace degradation products?

Advanced Research Question

  • SPE-LC/MS : Solid-phase extraction (C18 cartridges) followed by LC-MS/MS with MRM mode for phosphonate/phosphoric acid detection (LOD: 0.1 ppb).
  • Isotopic Labeling : Use ³²P-labeled compound to trace hydrolysis pathways in environmental matrices .

What computational methods predict interactions with metal surfaces in lubrication studies?

Advanced Research Question

  • DFT Simulations : Model adsorption energies on iron (Fe[110]) using B3LYP/6-311+G(d,p). Predict tribofilm formation via P–O–Fe bonding.
  • MD Simulations : Analyze shear stress reduction under boundary lubrication conditions (LAMMPS or GROMACS) .

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